molecular formula C13H25NO5S B3010592 tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans CAS No. 941598-39-6

tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans

Cat. No.: B3010592
CAS No.: 941598-39-6
M. Wt: 307.41
InChI Key: VFMAFTPQWVNDMU-XYPYZODXSA-N
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Description

Tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans is a useful research compound. Its molecular formula is C13H25NO5S and its molecular weight is 307.41. The purity is usually 95%.
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Biological Activity

Tert-butyl N-methyl-N-[(1R,4R)-4-(methanesulfonyloxy)cyclohexyl]carbamate, commonly referred to as M4, is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

  • IUPAC Name : Tert-butyl N-methyl-N-[(1R,4R)-4-(methanesulfonyloxy)cyclohexyl]carbamate
  • Chemical Formula : C13H25NO5S
  • Molecular Weight : 307.41 g/mol
  • CAS Number : 683269-95-6
  • Purity : 97%

M4 exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of β-secretase : M4 acts as an inhibitor of β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides (Aβ). This action is crucial in preventing the aggregation of Aβ, which is associated with Alzheimer's disease .
  • Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, M4 may enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions .
  • Reduction of Inflammatory Cytokines : In vitro studies indicate that M4 reduces levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers in astrocytes exposed to Aβ. This suggests a potential neuroprotective effect against inflammation-induced neuronal damage .

In Vitro Studies

In cell culture models, M4 demonstrated significant protective effects against Aβ-induced cytotoxicity:

  • Cell Viability : Astrocytes treated with M4 showed improved cell viability (62.98 ± 4.92%) when co-treated with Aβ compared to untreated controls (43.78 ± 7.17%) .
  • Cytokine Production : Treatment with M4 resulted in a decrease in TNF-α levels, although not statistically significant compared to controls .

In Vivo Studies

In animal models mimicking Alzheimer's disease:

  • Scopolamine-Induced Model : M4 was evaluated for its ability to inhibit amyloidogenesis and alleviate cognitive deficits induced by scopolamine. While it showed some protective effects, these were not statistically significant when compared to established treatments like galantamine .

Case Studies and Research Findings

Recent research highlights the potential of M4 as a therapeutic agent:

  • Astrocyte Protection : A study indicated that pre-treatment with M4 significantly reduced astrocyte death induced by Aβ toxicity, suggesting its role in neuroprotection .
  • Oxidative Stress Reduction : In scopolamine-treated rats, M4 exhibited a reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, although it was less effective than galantamine .

Properties

IUPAC Name

[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5S/c1-13(2,3)18-12(15)14(4)10-6-8-11(9-7-10)19-20(5,16)17/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMAFTPQWVNDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.